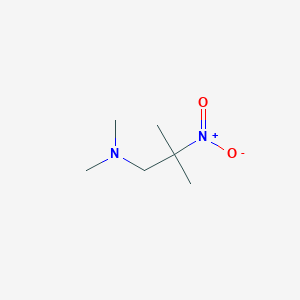
Triacétate de propylsilanetriyle
Vue d'ensemble
Description
Propylsilanetriyl triacetate (PSTA) is a synthetic organosilicon compound used in a variety of applications, including as a surfactant, antifoaming agent, and plasticizer. PSTA is a colorless, odorless, tasteless, and non-toxic compound that is insoluble in water. It is primarily composed of a silicon atom bonded to three propyl groups and three acetate groups. PSTA is primarily used in the production of polymers, adhesives, and coatings.
Applications De Recherche Scientifique
Biotechnologie
Triacétate de propylsilanetriyle: est utilisé en biotechnologie pour ses propriétés de solubilisation. Il peut former des solvants eutectiques profonds qui jouent un rôle essentiel dans la biocatalyse et les transformations catalysées par des enzymes . Ces solvants sont biocompatibles et respectueux de l'environnement, ce qui les rend adaptés aux applications en biotechnologie où ils peuvent améliorer la solubilité et la stabilité des biomolécules.
Pharmaceutiques
Dans l'industrie pharmaceutique, This compound peut servir de précurseur ou de réactif dans la synthèse de divers composés médicamenteux. Son rôle dans l'amélioration de la biodisponibilité des médicaments grâce à une meilleure solubilité et stabilité est particulièrement intéressant . De plus, il peut être utilisé dans la formulation de systèmes d'administration de médicaments en raison de sa compatibilité avec une large gamme d'ingrédients pharmaceutiques.
Science des matériaux
This compound: trouve des applications dans la science des matériaux, en particulier dans le développement de matériaux polymères aux propriétés mécaniques et thermiques améliorées . Il peut agir comme agent de réticulation, améliorant la résistance et la durabilité des polymères, ce qui est crucial pour créer des matériaux robustes à usage industriel.
Synthèse chimique
Ce composé est précieux en synthèse chimique en tant que réactif qui peut introduire des groupes silane dans les molécules cibles . Ces groupes sont essentiels dans la synthèse de composés organiques complexes, y compris les structures hétérocycliques que l'on trouve couramment dans les produits pharmaceutiques et les produits agrochimiques.
Nanotechnologie
En nanotechnologie, This compound pourrait être utilisé pour modifier les propriétés de surface des nanoparticules, influençant leur dispersion, leur stabilité et leur interaction avec d'autres matériaux . Ceci est essentiel pour la création de nanocomposites aux propriétés adaptées à des applications spécifiques telles que les capteurs, les catalyseurs ou les systèmes d'administration de médicaments.
Science de l'environnement
This compound: peut contribuer à la science de l'environnement en aidant au développement de nouveaux matériaux pour le nettoyage environnemental, tels que des adsorbants pour les polluants . Son potentiel pour créer des matériaux écologiquement bénins s'aligne sur les objectifs du développement durable et de l'atténuation de la pollution.
Mécanisme D'action
Biochemical Pathways
Acetate must be converted to acetyl coenzyme A (acetyl-CoA) to be utilized, a process carried out by enzymes known as acyl-CoA short-chain synthetases . This metabolic pathway provides a sensitive measure of cellular energy charge and can be useful for fine-tuning anabolic and catabolic processes .
Action Environment
It’s worth noting that one source suggests that the compound may have an impact on the environment, specifically on the ozone layer in the upper atmosphere .
Safety and Hazards
Propriétés
IUPAC Name |
[diacetyloxy(propyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKEKMWBGTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044608 | |
| Record name | Propylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17865-07-5 | |
| Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylsilanetriyl triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyltriacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLSILANETRIYL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46686Z3A9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)



![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)


